molecular formula C7H4INO3 B2654470 2-Iodo-3-nitrobenzaldehyde CAS No. 1261481-66-6

2-Iodo-3-nitrobenzaldehyde

Cat. No.: B2654470
CAS No.: 1261481-66-6
M. Wt: 277.017
InChI Key: KTLAEZSJVOSWSO-UHFFFAOYSA-N
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Description

2-Iodo-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H4INO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with an iodine atom at the second position and a nitro group at the third position. This compound is of significant interest in organic synthesis and research due to its unique chemical properties and reactivity .

Scientific Research Applications

2-Iodo-3-nitrobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Future Directions

The future directions for research on 2-Iodo-3-nitrobenzaldehyde could include further exploration of its synthesis and reactions, as well as its potential applications in the synthesis of drugs and bioactive molecules . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-nitrobenzaldehyde typically involves the nitration of 2-iodobenzaldehyde. The process begins with the iodination of benzaldehyde to form 2-iodobenzaldehyde, followed by nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective formation of the 3-nitro derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Iodo-3-nitrobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack, while the iodine atom can participate in electrophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    2-Iodo-4-nitrobenzaldehyde: Similar structure but with the nitro group at the fourth position.

    3-Iodo-2-nitrobenzaldehyde: Iodine and nitro groups are interchanged.

    2-Bromo-3-nitrobenzaldehyde: Bromine atom instead of iodine.

Uniqueness: 2-Iodo-3-nitrobenzaldehyde is unique due to the specific positioning of the iodine and nitro groups, which imparts distinct reactivity and properties compared to its analogs. The presence of both electron-withdrawing (nitro) and electron-donating (iodine) groups on the benzene ring allows for a wide range of chemical transformations .

Properties

IUPAC Name

2-iodo-3-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLAEZSJVOSWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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